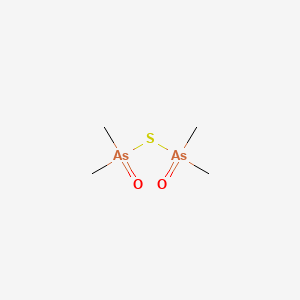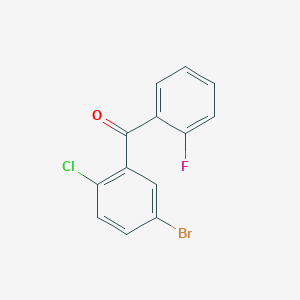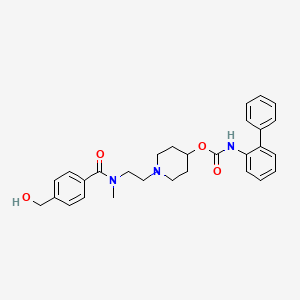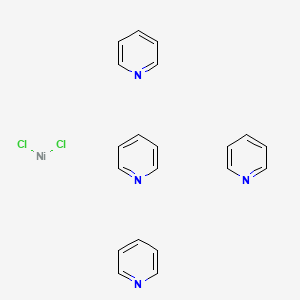
Dimethylarsinothioic Acid Anhydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylarsinothioic Acid Anhydrosulfide is a chemical compound with the molecular formula C4H12As2O2S and a molecular weight of 274.05 g/mol . It is an organoarsenic compound that contains both arsenic and sulfur atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Dimethylarsinothioic Acid Anhydrosulfide typically involves the reaction of dimethylarsinic acid with sulfur-containing reagents under controlled conditions. One common method involves the use of hydrogen sulfide gas in the presence of a catalyst to facilitate the formation of the anhydrosulfide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Dimethylarsinothioic Acid Anhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylarsinic acid and other oxidation products.
Reduction: It can be reduced to form dimethylarsinous acid.
Substitution: The compound can undergo substitution reactions where the sulfur atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Dimethylarsinothioic Acid Anhydrosulfide is used in various scientific research applications, including:
Biology: The compound is studied for its potential biological effects and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicity.
Mécanisme D'action
The mechanism of action of Dimethylarsinothioic Acid Anhydrosulfide involves its interaction with cellular thiol groups and enzymes. The compound can form complexes with thiol-containing proteins, affecting their function and activity . This interaction can lead to various biological effects, including changes in cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Dimethylarsinothioic Acid Anhydrosulfide is similar to other organoarsenic compounds such as dimethylarsinic acid and monomethylarsonic acid. it is unique due to the presence of the anhydrosulfide group, which imparts distinct chemical properties and reactivity . Other similar compounds include:
Dimethylarsinic Acid: Lacks the sulfur atom present in this compound.
Monomethylarsonic Acid: Contains only one methyl group and lacks the sulfur atom.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
This compound stands out due to its unique combination of arsenic and sulfur atoms, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C4H12As2O2S |
|---|---|
Poids moléculaire |
274.05 g/mol |
Nom IUPAC |
[dimethylarsorylsulfanyl(methyl)arsoryl]methane |
InChI |
InChI=1S/C4H12As2O2S/c1-5(2,7)9-6(3,4)8/h1-4H3 |
Clé InChI |
RXFCLJHXEHKHSM-UHFFFAOYSA-N |
SMILES canonique |
C[As](=O)(C)S[As](=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)


![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)





![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
